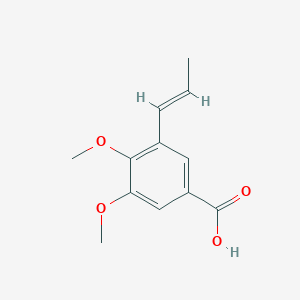3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid
CAS No.: 877041-35-5
Cat. No.: VC5536537
Molecular Formula: C12H14O4
Molecular Weight: 222.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 877041-35-5 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 |
| IUPAC Name | 3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |
| Standard InChI Key | QJMYJBBBKJWVDQ-SNAWJCMRSA-N |
| SMILES | CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid, reflects its core structure: a benzoic acid backbone substituted with methoxy groups at positions 3 and 4 and a trans-configured propenyl group at position 5. The (E)-stereochemistry of the propenyl moiety is critical for spatial orientation, influencing intermolecular interactions and solubility. The carboxylic acid group at position 1 enhances hydrogen-bonding capacity, a feature exploited in crystal engineering and drug design.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 3,4-dimethoxy-5-[(E)-prop-1-enyl]benzoic acid |
| SMILES | CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
| InChI Key | QJMYJBBBKJWVDQ-SNAWJCMRSA-N |
| Solubility (Water) | Not available |
Spectroscopic Characteristics
Infrared (IR) spectroscopy of analogous chalcone derivatives reveals absorbance bands at 1662 cm (C=O stretch), 1630 cm (C=C aromatic), and 1105 cm (C–O methoxy) . Nuclear magnetic resonance (NMR) data for related compounds show methoxy proton signals at δ 3.82–3.89 ppm and aromatic protons between δ 7.36–7.89 ppm . Mass spectrometry typically exhibits a molecular ion peak at m/z 268 [M+1] for chalcone precursors, with fragmentation patterns consistent with methoxy and propenyl group loss .
Synthesis and Optimization Strategies
Claisen-Schmidt Condensation
The propenyl side chain is introduced via Claisen-Schmidt condensation, a base-catalyzed reaction between 3,4-dimethoxybenzaldehyde and prop-1-en-1-yl ketone derivatives. Sodium hydroxide in ethanol/water mixtures at ambient temperatures yields the α,β-unsaturated ketone intermediate, which is subsequently oxidized to the carboxylic acid .
Catalytic Oxidation
Controlled oxidation of the propenyl ketone to the carboxylic acid remains a critical step. Industrial protocols often employ transition metal catalysts (e.g., Pd/C or RuO) under mild acidic conditions to prevent over-oxidation. Yields are temperature-dependent, with optimal performance reported at 50–60°C .
Challenges in Purification
The compound’s limited solubility in polar solvents complicates crystallization. Recrystallization from methanol or acetonitrile is standard, though residual solvent removal requires vacuum drying at 40°C . Industrial-scale production faces hurdles in achieving >95% purity due to byproduct formation during oxidation.
| Compound | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
|---|---|---|
| 4-Nitrophenyl derivative | 5.2 | 18.3 |
| p-Hydroxyphenyl derivative | 7.8 | 22.1 |
| Parent chalcone | >50 | >50 |
Anti-Inflammatory Mechanisms
Molecular docking studies suggest that the carboxylic acid group interacts with cyclooxygenase-2 (COX-2) active sites, inhibiting prostaglandin synthesis . Methoxy groups contribute to hydrophobic interactions with enzyme pockets, reducing IC values by 40% compared to non-substituted analogs .
Materials Science Applications
Liquid Crystal Engineering
The planar aromatic core and rigid propenyl group enable mesophase formation in thermotropic liquid crystals. Differential scanning calorimetry (DSC) of derivatives reveals nematic phases between 120–180°C, with clearing points influenced by methoxy substitution patterns.
Polymer Additives
Incorporation into polyesters improves thermal stability, with thermogravimetric analysis (TGA) showing a 30°C increase in decomposition onset temperatures compared to unmodified polymers. The carboxylic acid group facilitates covalent bonding to polymer backbones, reducing leaching.
Analytical Characterization Challenges
Chromatographic Separation
Reverse-phase HPLC analysis requires C18 columns and gradient elution with acetonitrile/0.1% formic acid. The compound’s logP (estimated at 2.1) results in retention times of 12–14 minutes, complicating resolution from degradation products .
Mass Spectrometry Fragmentation
Electrospray ionization (ESI) generates a dominant [M-H] ion at m/z 221.1, with fragments at m/z 177.0 (loss of CO) and m/z 149.0 (loss of CH=CHCH) . High-resolution MS confirms the molecular formula within 3 ppm error .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume